

# Lacto-N-neohexaose chemical formula and properties

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## Compound of Interest

Compound Name: Lacto-N-neohexaose (LNnH)

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## An In-depth Technical Guide to Lacto-N-neohexaose

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to **Lacto-N-neohexaose (LNnH)**, a key human milk oligosaccharide (HMO).

## Chemical and Physical Properties

Lacto-N-neohexaose is a neutral hexasaccharide naturally present in human breast milk.<sup>[1]</sup> It is a complex carbohydrate with the following key properties:

Property	Value	Source(s)
Chemical Formula	C <sub>40</sub> H <sub>68</sub> N <sub>2</sub> O <sub>31</sub>	<sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	1072.96 g/mol	<sup>[1]</sup> <sup>[2]</sup>
CAS Number	64003-52-7	<sup>[1]</sup> <sup>[2]</sup>
Appearance	White Powder	<sup>[1]</sup>
Purity	Min. 90% (Area-%)	<sup>[1]</sup>
Storage Temperature	< -15°C	<sup>[2]</sup>

## Biological Properties and Potential Applications

Lacto-N-neohexaose, as a prominent human milk oligosaccharide, is recognized for its significant biological activities, primarily centered around its prebiotic and immunomodulatory functions.

### Prebiotic Activity

LNNH is considered a prebiotic, meaning it can selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Like other HMOs, LNNH is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a substrate for specific gut microbes, particularly Bifidobacterium species. The selective fermentation of LNNH by these bacteria contributes to a healthier gut microbiome, which is crucial for digestion, nutrient absorption, and immune function.

### Immunomodulatory and Anti-inflammatory Effects

Human milk oligosaccharides are known to play a vital role in the development and maturation of the infant's immune system. While the precise mechanisms for LNNH are still under investigation, it is believed to contribute to immune homeostasis through several pathways:

- **Modulation of Intestinal Epithelial Cell Response:** HMOs can directly interact with intestinal epithelial cells to modulate their immune responses. For instance, the related HMO, Lacto-N-neotetraose (LNNt), has been shown to attenuate tumor necrosis factor-alpha (TNF- $\alpha$ ) induced inflammation in fetal intestinal epithelial cells. This effect is thought to occur through interaction with or shedding of the TNF receptor 1 (TNFR1). Given the structural similarity, it is plausible that LNNH exerts similar effects.
- **Interaction with Immune Cells:** HMOs can influence the function of various immune cells, including dendritic cells and macrophages. While direct studies on LNNH are limited, other oligosaccharides have been shown to activate dendritic cells via Toll-like receptor 4 (TLR4), leading to the stimulation of downstream immune responses.
- **Inhibition of Pathogen Adhesion:** By acting as soluble decoy receptors, HMOs can prevent the adhesion of pathogenic bacteria and viruses to the intestinal mucosa, thereby reducing the risk of infections.

The immunomodulatory properties of LNnH suggest its potential application in the development of novel therapeutics for inflammatory conditions, such as inflammatory bowel disease (IBD), and as a functional ingredient in infant formula and other nutritional products to support immune health.

## Signaling Pathways

The exact signaling pathways modulated by Lacto-N-neohexaose are an active area of research. Based on studies of structurally similar HMOs, a potential mechanism for its anti-inflammatory effects involves the modulation of the NF- $\kappa$ B signaling pathway.

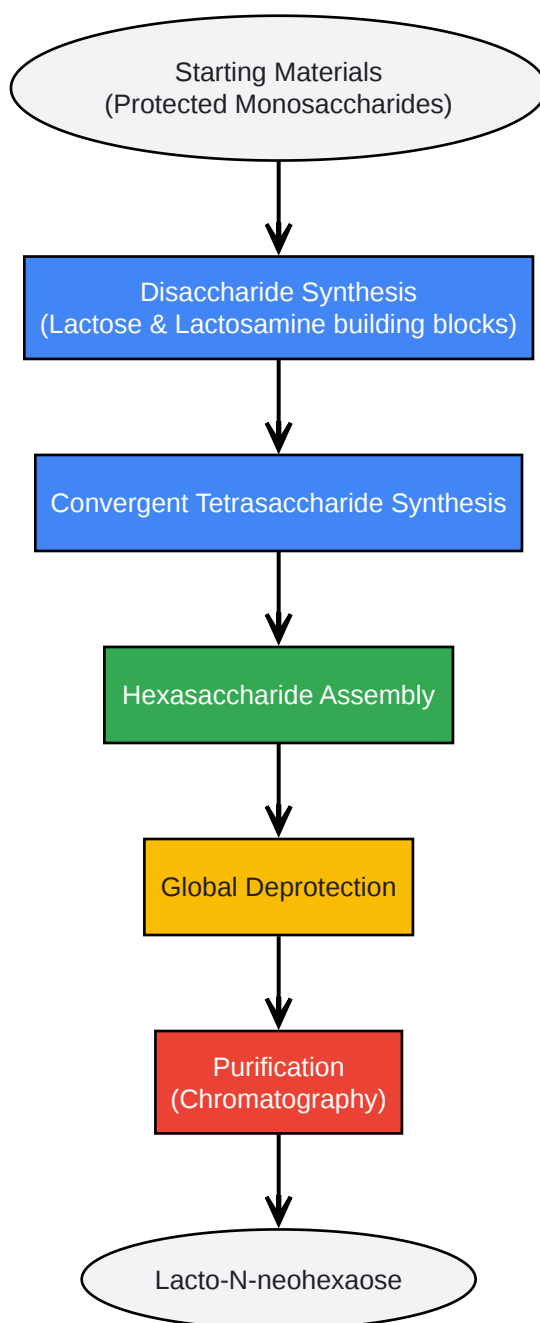
Caption: Proposed anti-inflammatory signaling pathway of Lacto-N-neohexaose.

This diagram illustrates a hypothesized mechanism where Lacto-N-neohexaose may interfere with the binding of TNF- $\alpha$  to its receptor (TNFR1), thereby inhibiting the downstream activation of the IKK complex and the subsequent release and nuclear translocation of NF- $\kappa$ B. This ultimately leads to a reduction in the expression of pro-inflammatory genes. It is important to note that this is a proposed pathway based on evidence from related human milk oligosaccharides.

## Experimental Protocols

### Chemical Synthesis of Lacto-N-neohexaose

The chemical synthesis of Lacto-N-neohexaose is a complex, multi-step process. The following is a generalized workflow based on published convergent synthetic strategies. For detailed experimental conditions, including specific reagents, concentrations, and reaction times, it is essential to consult the primary literature.



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Caption: Generalized workflow for the chemical synthesis of Lacto-N-neohexaose.

A detailed protocol for one of the key steps, glycosylation, is as follows:

Exemplary Glycosylation Step:

- A mixture of a glycosyl donor (e.g., a protected disaccharide trichloroacetimidate), a glycosyl acceptor (e.g., a protected tetrasaccharide), and freshly activated molecular sieves in an anhydrous solvent (e.g., dichloromethane) is stirred under an inert atmosphere (e.g., argon) for 1-2 hours at room temperature.
- The mixture is then cooled to a low temperature (e.g., -30°C).
- A catalytic amount of a promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added.
- The reaction is stirred for a short period (e.g., 10-15 minutes) while allowing the temperature to rise gradually.
- The reaction is quenched, filtered, and the filtrate is washed with aqueous solutions to remove impurities.
- The organic phase is dried, concentrated, and the product is purified by column chromatography.

## In Vitro Anti-inflammatory Assay

This protocol provides a general framework for assessing the anti-inflammatory properties of Lacto-N-neohexaose using a cell-based assay.

**Cell Line:** Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) or macrophage-like cell lines (e.g., THP-1).

**Methodology:**

- **Cell Culture:** Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
- **Pre-treatment:** Cells are pre-treated with varying concentrations of Lacto-N-neohexaose for a specified period (e.g., 1-24 hours).
- **Inflammatory Challenge:** An inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF- $\alpha$ , is added to the culture medium to induce an inflammatory response.

- Incubation: The cells are incubated for a further period (e.g., 6-24 hours).
- Sample Collection: The cell culture supernatant is collected to measure the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF- $\alpha$ , IL-6). Cell lysates can also be prepared to analyze the expression of inflammatory mediators and signaling proteins.
- Analysis: Cytokine levels in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA). Protein expression in cell lysates can be analyzed by Western blotting. Gene expression can be measured by quantitative real-time PCR (qRT-PCR).

## Summary and Future Directions

Lacto-N-neohexaose is a complex oligosaccharide with significant potential in the fields of nutrition and medicine. Its prebiotic and immunomodulatory properties make it a promising candidate for further research and development. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological activities, including the identification of its cellular receptors and the signaling pathways it modulates. Furthermore, well-controlled clinical trials are needed to fully evaluate its efficacy and safety for various applications, from infant nutrition to the management of inflammatory diseases. The development of more efficient and scalable methods for its synthesis will also be crucial for its broader application in research and commercial products.

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